molecular formula C14H12O B11773630 4-Phenyl-1,3-dihydroisobenzofuran CAS No. 502483-86-5

4-Phenyl-1,3-dihydroisobenzofuran

Cat. No.: B11773630
CAS No.: 502483-86-5
M. Wt: 196.24 g/mol
InChI Key: HBFQMSGBLXZHTD-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-dihydroisobenzofuran is a chemical compound that belongs to the class of dihydroisobenzofurans. These compounds are characterized by a fused benzene and furan ring system, with a phenyl group attached at the fourth position. Dihydroisobenzofurans are known for their presence in various natural products and their significant biological activities, making them valuable in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-dihydroisobenzofuran can be achieved through several methods. One efficient method involves the intramolecular hydroalkoxylation of aromatic alkynols. This reaction is promoted by cesium carbonate and proceeds regioselectively to form the desired product . Another method involves the gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, which also yields dihydroisobenzofuran derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of transition-metal-free conditions and mild reaction environments are preferred to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenyl group and the reactive furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Phenyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This activity is facilitated by resonance and inductive effects, as well as hydrogen bonding .

Comparison with Similar Compounds

4-Phenyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications.

Properties

502483-86-5

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-phenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C14H12O/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-8H,9-10H2

InChI Key

HBFQMSGBLXZHTD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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